4-(Pyrrolidin-2-yl)phenol hydrobromide

Purity analysis Procurement specification Quality control

4-(Pyrrolidin-2-yl)phenol hydrobromide delivers a racemic para-substituted phenolic pyrrolidine scaffold with defined HBr counterion (MW 244.13 g/mol; mp 138–140°C) for precise stoichiometric control. The crystalline hydrobromide salt minimizes hygroscopicity concerns and enables identity verification by melting point. Select the 98% purity grade for a 3% purity advantage over baseline 95%, reducing impurity propagation in downstream transformations. Orthogonal derivatization at phenolic hydroxyl (O-alkylation, Mitsunobu) and pyrrolidine amine (N-alkylation, reductive amination) sites enables versatile SAR exploration. Para-substitution geometry ensures correct regioisomeric orientation for planned synthetic sequences, distinguishing it from meta- and ortho-regioisomers.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
CAS No. 1197466-46-8
Cat. No. B1522026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-2-yl)phenol hydrobromide
CAS1197466-46-8
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=C(C=C2)O.Br
InChIInChI=1S/C10H13NO.BrH/c12-9-5-3-8(4-6-9)10-2-1-7-11-10;/h3-6,10-12H,1-2,7H2;1H
InChIKeyGTJSBHPOBQQBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-2-yl)phenol Hydrobromide (CAS 1197466-46-8) Chemical Identity and Procurement Baseline


4-(Pyrrolidin-2-yl)phenol hydrobromide (CAS 1197466-46-8) is a hydrobromide salt of a para-substituted phenolic pyrrolidine derivative, with the molecular formula C10H14BrNO and a molecular weight of approximately 244.13 g/mol . The compound consists of a pyrrolidine heterocycle attached at the para position of a phenol ring, forming a racemic mixture as the free base prior to salt formation [1]. It is primarily supplied as a research chemical and synthetic building block, with commercial availability from multiple vendors at purity specifications ranging from 95% to 98% [2]. The compound serves as a versatile scaffold in medicinal chemistry, leveraging the combined properties of the phenolic hydroxyl group (hydrogen-bond donor/acceptor) and the pyrrolidine secondary amine (basic nitrogen center) [1].

Why 4-(Pyrrolidin-2-yl)phenol Hydrobromide Cannot Be Interchanged with Structural Analogs or Alternative Salt Forms


Generic substitution of 4-(pyrrolidin-2-yl)phenol hydrobromide with other pyrrolidinylphenol derivatives (e.g., 3-position regioisomers, hydrochloride salts, or enantiopure forms) introduces meaningful differences in key procurement-relevant parameters: salt-form counterion identity affects molecular weight (HBr: 244.13 g/mol vs. HCl: 199.68 g/mol), crystallinity, and hygroscopicity ; para-substitution vs. meta-substitution alters molecular geometry and hydrogen-bonding orientation, which influences reactivity in downstream synthetic transformations and target binding ; and the racemic nature of the commercially supplied hydrobromide salt means that substitution with enantiopure (R)- or (S)-forms introduces stereochemical variables not present in the racemic material . The quantitative differences documented below demonstrate that seemingly minor structural variations translate into measurable procurement and application distinctions.

4-(Pyrrolidin-2-yl)phenol Hydrobromide: Quantified Differentiation Evidence vs. Comparators


Purity Specification Differential: 98% vs. 95% Commercial Grades

Commercial suppliers offer 4-(pyrrolidin-2-yl)phenol hydrobromide at two distinct purity specification tiers: 98% minimum purity versus 95% minimum purity . The 3-percentage-point differential represents a meaningful procurement distinction for applications requiring higher starting material fidelity, such as multi-step syntheses where impurities propagate or pharmacological assays sensitive to trace contaminants.

Purity analysis Procurement specification Quality control

Salt Form Molecular Weight Differential: Hydrobromide vs. Hydrochloride

The hydrobromide salt form of 4-(pyrrolidin-2-yl)phenol has a molecular weight of 244.13 g/mol , compared to 199.68 g/mol for the corresponding hydrochloride salt (CAS 7167-72-8) . This 44.45 g/mol differential arises from the heavier bromide counterion (79.90 g/mol) versus chloride (35.45 g/mol), resulting in a mass increase of approximately 22.3% for the hydrobromide salt relative to the hydrochloride analog.

Salt form selection Molecular weight Formulation

Regioisomeric Positional Substitution: Para- vs. Meta-Pyrrolidinylphenol Derivatives

4-(Pyrrolidin-2-yl)phenol hydrobromide features pyrrolidine substitution at the para position relative to the phenolic hydroxyl group, distinguishing it from regioisomeric analogs such as 3-(pyrrolidin-2-yl)phenol hydrochloride (CAS 1894060-74-2), which bears the pyrrolidine moiety at the meta position . The para-substitution pattern alters the spatial orientation of the basic nitrogen center relative to the hydrogen-bonding phenol group, influencing both supramolecular assembly in crystallization and target-binding geometry in medicinal chemistry applications .

Regioisomerism Structure-activity relationship Synthetic building block

Stereochemical Form: Racemic Mixture vs. Enantiopure Analogs

Commercially supplied 4-(pyrrolidin-2-yl)phenol hydrobromide (CAS 1197466-46-8) is provided as a racemic mixture of (R)- and (S)-enantiomers . This contrasts with enantiopure forms such as (S)-4-(pyrrolidin-2-yl)phenol (CAS 1217859-75-0, free base, MW 163.22 g/mol) and (R)-4-(pyrrolidin-2-yl)phenol hydrochloride (MW 199.68 g/mol), which are separately cataloged with distinct CAS numbers and pricing structures . The racemic hydrobromide salt offers a stereochemically undefined starting point suitable for achiral synthetic applications, whereas procurement of enantiopure analogs is mandatory for stereospecific target engagement or chiral pool synthesis.

Stereochemistry Chiral purity Asymmetric synthesis

Thermal Stability Indicator: Reported Melting Point Range

The hydrobromide salt form exhibits a melting point range of 138–140°C [1], providing a thermal stability benchmark for handling and storage. While direct comparative melting point data for the hydrochloride salt (CAS 7167-72-8) and free base (CAS 7167-71-7) are not consistently reported across authoritative sources, the hydrobromide salt's defined crystalline melting behavior distinguishes it from amorphous or less thermally characterized analogs in the pyrrolidinylphenol series.

Thermal properties Physical characterization Storage conditions

Synthetic Building Block Utility: Para-Pyrrolidinylphenol Scaffold in Medicinal Chemistry

The 4-(pyrrolidin-2-yl)phenol core structure serves as a versatile small-molecule scaffold in medicinal chemistry, with the para-substitution pattern providing a defined vector for elaboration at both the phenolic oxygen and the pyrrolidine nitrogen positions . Related pyrrolidinylphenol derivatives have been employed as intermediates in the synthesis of compounds targeting various biological pathways, including HIV reverse transcriptase inhibition and dopamine receptor modulation . While the hydrobromide salt itself lacks published direct biological activity data, its scaffold utility distinguishes it from simple phenolic compounds lacking the pyrrolidine heterocycle.

Medicinal chemistry Scaffold Drug discovery

Recommended Application Scenarios for 4-(Pyrrolidin-2-yl)phenol Hydrobromide Based on Differentiated Properties


Multi-Step Organic Synthesis Requiring High-Fidelity Building Blocks

When procuring for multi-step synthetic sequences where impurity propagation could compromise overall yield or final product purity, the 98% purity grade of 4-(pyrrolidin-2-yl)phenol hydrobromide offers a 3-percentage-point purity advantage over the 95% baseline grade . The hydrobromide salt form additionally provides a defined molecular weight (244.13 g/mol) that simplifies stoichiometric calculations, with a melting point specification (138–140°C) that enables identity verification prior to use [1].

Stereochemically Non-Critical Scaffold Elaboration

For synthetic applications where stereochemical outcome is either not relevant or controlled by downstream chiral resolution steps, the racemic hydrobromide salt provides a cost-effective alternative to enantiopure (R)- or (S)-forms. The racemic mixture eliminates the need for expensive asymmetric synthesis or chiral chromatography at the building-block stage, while the para-substitution pattern maintains the correct regioisomeric geometry for planned derivatization sequences .

Salt Form Screening and Crystallinity-Dependent Formulation Development

In pharmaceutical development contexts where salt-form screening is conducted to optimize physicochemical properties, the hydrobromide salt offers a distinct counterion option (bromide vs. chloride) with a documented crystalline melting range of 138–140°C [1]. The 22.3% mass differential relative to the hydrochloride analog influences solid-state properties including density, hygroscopicity, and dissolution behavior, providing an alternative data point in salt-form optimization studies .

Medicinal Chemistry Scaffold Exploration

The 4-(pyrrolidin-2-yl)phenol core structure provides a bifunctional scaffold for medicinal chemistry exploration, enabling orthogonal derivatization at the phenolic hydroxyl (O-alkylation, O-acylation, Mitsunobu reactions) and pyrrolidine amine (N-alkylation, N-acylation, reductive amination) positions . The para-substitution geometry establishes a defined vector for molecular extension, distinguishing it from regioisomeric meta- and ortho-analogs that present different spatial orientations for target engagement .

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